3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-14-11-15(2)13-26(12-14)32(29,30)17-9-7-16(8-10-17)23(28)25-20-18-5-3-4-6-19(18)31-21(20)22(24)27/h3-10,14-15H,11-13H2,1-2H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBGUIMMNNSMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a sulfonamide group, and a piperidine ring. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways.
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases associated with cancer cell proliferation.
- Induction of Apoptosis : It has been observed to activate apoptotic pathways in malignant cells, leading to cell death.
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may contribute to the compound's overall therapeutic profile.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 (Leukemia) | 0.5 | 10 |
| HSC-2 (Oral Squamous Carcinoma) | 0.7 | 8 |
| HSC-3 | 0.8 | 7 |
| Non-malignant Fibroblasts | >5 | - |
This table illustrates the selective toxicity of the compound towards malignant cells compared to non-malignant cells, highlighting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. In vitro assays indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Cytotoxicity in Leukemia Cells
A study conducted by researchers at [source] evaluated the cytotoxic effects of the compound on human promyelocytic leukemia cells (HL-60). The results indicated that treatment with concentrations as low as 0.5 µM led to significant cell death through apoptosis, as evidenced by increased caspase activity.
Study 2: Mechanistic Insights into Anti-inflammatory Effects
In another investigation published in [source], the compound was tested for its ability to modulate inflammatory responses in macrophages. The findings revealed that it significantly reduced the expression of inflammatory markers and inhibited NF-kB signaling pathways.
Comparison with Similar Compounds
Key Observations:
Sulfonamide Role : The sulfonyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or electrostatic interactions, similar to celecoxib’s COX-2 inhibition mechanism .
Benzofuran Advantage: Benzofuran derivatives like dronedarone demonstrate improved metabolic stability compared to non-fused aromatic systems, suggesting the target compound may exhibit favorable pharmacokinetics .
Functional Comparisons
- Anticancer Potential: Sulfones with aryl sulfonamide groups, such as taselisib, show PI3K inhibition, suggesting the target compound’s sulfonyl-benzamide moiety could interact with similar kinase domains .
- Antimicrobial Activity : Sulfadiazine’s efficacy against Streptococcus spp. highlights the importance of the sulfonamide group, though the target compound’s benzofuran-carboxamide fusion may broaden its spectrum .
- Anti-inflammatory Activity : Celecoxib’s selectivity for COX-2 underscores the sulfonamide’s role in target specificity, a feature that may be shared by the dimethylpiperidine-sulfonyl group in the target molecule .
Q & A
Q. What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?
- Methodological Answer: Key parameters include reaction temperature, stoichiometric ratios of reagents, solvent selection (e.g., polar aprotic solvents for sulfonylation steps), and catalyst use. For example, sulfonylation reactions often require precise control of reaction time (e.g., 12–24 hours at 60–80°C) to avoid side products like over-sulfonated derivatives. Purification via column chromatography or recrystallization is critical to isolate the target compound from intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of benzofuran, sulfonyl, and amide functional groups. For example, the sulfonyl group exhibits characteristic downfield shifts in ¹H NMR (~3.1–3.5 ppm for piperidinyl protons) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (S=O stretching) confirm functional groups.
- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. How do the functional groups in this compound influence its solubility and reactivity in different solvents?
- Methodological Answer:
- The sulfonyl group enhances polarity, improving solubility in polar solvents (e.g., DMSO, methanol) but reducing solubility in non-polar solvents.
- The benzofuran core contributes to π-π stacking interactions, affecting crystallization behavior.
- Solubility can be empirically tested via shake-flask methods across solvents (e.g., water, ethanol, dichloromethane) under controlled pH and temperature .
Advanced Research Questions
Q. How can researchers establish a robust structure-activity relationship (SAR) for this compound's biological activity?
- Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., dimethylpiperidinyl, benzamido groups) to create analogs.
- In Vitro Assays: Test analogs against target enzymes/receptors (e.g., kinase inhibition assays, receptor binding studies).
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with sulfonyl groups) .
Q. What methodologies are recommended to resolve contradictions in spectroscopic data obtained for this compound?
- Methodological Answer:
- Orthogonal Techniques: Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguous peaks.
- Dynamic HPLC-MS: Monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) to identify impurities.
- Isotopic Labeling: Use ¹⁵N or ¹³C-labeled precursors to trace signal origins in complex spectra .
Q. What in silico strategies can predict the metabolic stability and potential toxicity of this benzofuran derivative?
- Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ProTox-II model absorption, CYP450 metabolism, and hepatotoxicity.
- Molecular Dynamics Simulations: Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify vulnerable sites for oxidation or sulfonation .
Q. How should one design experiments to assess the compound's stability under various environmental conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) for 1–4 weeks.
- Analytical Monitoring: Use HPLC-UV/PDA to quantify degradation products. Stability-indicating methods must resolve parent compound from degradants (e.g., hydrolyzed amide bonds) .
Q. What experimental approaches are suitable for evaluating the compound's impact on non-target organisms in ecotoxicology studies?
- Methodological Answer:
- Model Organisms: Use Daphnia magna (water flea) for acute toxicity (LC50) or Danio rerio (zebrafish) for teratogenicity assays.
- Environmental Fate Analysis: Measure biodegradation (OECD 301F test) and bioaccumulation potential (log Kow via shake-flask method).
- Microcosm Studies: Simulate natural ecosystems to assess long-term effects on microbial communities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
